molecular formula C8H18N2O2 B195975 1-[2-(2-Hydroxyethoxy)ethyl]piperazine CAS No. 13349-82-1

1-[2-(2-Hydroxyethoxy)ethyl]piperazine

Cat. No. B195975
CAS RN: 13349-82-1
M. Wt: 174.24 g/mol
InChI Key: FLNQAPQQAZVRDA-UHFFFAOYSA-N
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Description

1-[2-(2-Hydroxyethoxy)ethyl]piperazine, also known as HEEP, is an organic compound with the chemical formula C8H18N2O2 . It belongs to the class of piperazine derivatives, which are organic compounds containing a piperazine ring . HEEP may be used in chemical synthesis .


Synthesis Analysis

HEEP can be synthesized through a series of reactions. The process starts with the reaction of piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride. This is then reacted with 2-(2-chloroethoxy)ethanol in a solvent. After the reaction is finished, the mixture is filtered to recover piperazine dihydrochloride, which is dried for repeated use. The filtrate is evaporated to remove the solvent, yielding a high-purity HEEP crude product. This crude product is then subjected to vacuum reduced pressure rectification, and the HEEP fraction is collected to obtain the high-purity product .


Molecular Structure Analysis

The molecular structure of HEEP is represented by the formula C8H18N2O2 . The structure includes a piperazine ring and an ethylene glycol side chain .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of HEEP have been described in the Synthesis Analysis section. The key reactions involve the formation of piperazine monohydrochloride and its subsequent reaction with 2-(2-chloroethoxy)ethanol .


Physical And Chemical Properties Analysis

HEEP is a clear liquid at room temperature with a slightly sweet odor . It has a molecular weight of 174.24 . The boiling point is 112-114 °C/0.25 mmHg . The refractive index is 1.497 . The density is 1.061 g/mL at 25 °C .

Scientific Research Applications

Application 12: Nanotechnology

These applications highlight the versatility of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine in various scientific fields. The compound’s ability to act as an intermediate in chemical reactions makes it valuable for a wide range of research and industrial applications. For detailed experimental procedures and quantitative results, specific scientific publications should be consulted. The information provided here is based on general knowledge of chemical properties and common uses in the respective fields .

Application 13: Heterocyclic Compound Synthesis

  • Results and Outcomes : The synthesis leads to a variety of heterocyclic compounds that are essential in pharmaceuticals and agrochemicals .

Application 14: Solvent Systems

  • Results and Outcomes : Its use in solvent systems enhances the solubility of analytes, improving the accuracy of analytical methods .

Application 15: Epoxy Curing Agents

  • Results and Outcomes : Epoxy resins cured with this agent exhibit improved thermal and mechanical properties .

Application 16: Gas Scrubbing Agents

  • Results and Outcomes : The use of this compound in gas scrubbing significantly reduces emissions of harmful gases .

Application 17: Chemical Ligation

  • Results and Outcomes : Chemical ligation using this compound allows for the creation of long or complex peptide chains .

Application 18: Liquid Crystal Displays (LCDs)

  • Results and Outcomes : LCDs utilizing this compound show improved display qualities, such as contrast and response time .

These applications demonstrate the broad utility of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine in various scientific and industrial contexts. The compound’s chemical structure allows it to be a key player in numerous chemical reactions and processes, contributing to advancements in technology and environmental protection. For detailed experimental procedures and quantitative results, specific scientific publications should be consulted. The information provided here is based on general knowledge of chemical properties and common uses in the respective fields .

Safety And Hazards

HEEP is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid all personal contact, including inhalation, and to use in a well-ventilated area . Protective clothing should be worn when there is a risk of exposure .

properties

IUPAC Name

2-(2-piperazin-1-ylethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c11-6-8-12-7-5-10-3-1-9-2-4-10/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNQAPQQAZVRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158137
Record name 1-(2-(2-Hydroxyethoxy)ethyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Hydroxyethoxy)ethyl]piperazine

CAS RN

13349-82-1
Record name 1-[2-(2-Hydroxyethoxy)ethyl]piperazine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxyethoxyethylpiperazine
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Record name 1-(2-(2-Hydroxyethoxy)ethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-piperazin-1-ylethoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.152
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-[2-(Piperazin-1-yl)ethoxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-HYDROXYETHOXYETHYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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